

# MLS-573151 chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *MLS-573151*

Cat. No.: *B15614499*

[Get Quote](#)

## An In-depth Technical Guide to MLS-573151


### Abstract:

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the small molecule inhibitor **MLS-573151**. The information presented herein is intended for researchers, scientists, and drug development professionals. This document summarizes the available data on **MLS-573151**, including its chemical identifiers and reported biological targets. However, a significant discrepancy exists in the publicly available information regarding its primary molecular target, with some sources identifying it as an inhibitor of human cystathionine  $\gamma$ -lyase (hCSE) and another commercial vendor classifying it as a selective inhibitor of the GTPase Cdc42. This guide will present the information available for both potential targets while highlighting the need for further clarification from primary research literature.

## Chemical Properties and Structure

A definitive public database entry with comprehensive, experimentally determined chemical properties for **MLS-573151** is not readily available. The information below is compiled from available sources and should be considered provisional pending the publication of a primary research article.

Table 1: Chemical and Physical Properties of **MLS-573151**

Property	Value	Source
IUPAC Name	(E)-2-((4-chlorophenyl)imino)-N,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide	Inferred from chemical structure
Molecular Formula	C <sub>12</sub> H <sub>11</sub> ClN <sub>4</sub> O <sub>2</sub>	PubChem (for related structures)
Molecular Weight	278.70 g/mol	PubChem (for related structures)
Canonical SMILES	<chem>CC1=NN(C(=O)N)C(=O)C1=N/C2=CC=C(Cl)C=C2</chem>	Inferred from chemical structure
Structure	 Chemical structure of MLS-573151	Inferred from IUPAC Name

## Reported Biological Activity and Mechanism of Action

There is conflicting information regarding the primary biological target of **MLS-573151**. This section will detail the two reported activities.

### Inhibition of Human Cystathionine γ-Lyase (hCSE)

**MLS-573151** has been identified in some contexts as a potent and selective inhibitor of human cystathionine γ-lyase (hCSE). hCSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the endogenous signaling molecule hydrogen sulfide (H<sub>2</sub>S). Inhibition of hCSE is a therapeutic strategy being explored for various conditions, including certain types of cancer and inflammatory diseases.

The inhibition of hCSE by **MLS-573151** would lead to a reduction in the cellular levels of L-cysteine and H<sub>2</sub>S. This can impact multiple downstream signaling pathways that are dependent on these molecules.

**Figure 1:** Proposed signaling pathway of hCSE inhibition by **MLS-573151**.

## Inhibition of Cdc42

A commercial supplier, MedchemExpress, lists **MLS-573151** as a selective inhibitor of the GTPase Cdc42 with an  $EC_{50}$  of 2  $\mu$ M. Cdc42 is a member of the Rho family of small GTPases and is a critical regulator of cell polarity, cytoskeletal dynamics, and cell migration. Its dysregulation is implicated in cancer and other diseases. According to this source, **MLS-573151** acts by blocking the binding of GTP to Cdc42 and is inactive against other GTPases such as Rab2, Rab7, H-Ras, Rac1, Rac2, and RhoA.

As an inhibitor of Cdc42, **MLS-573151** would disrupt the activation of this GTPase, preventing it from binding to its downstream effectors and initiating signaling cascades that control various cellular processes.

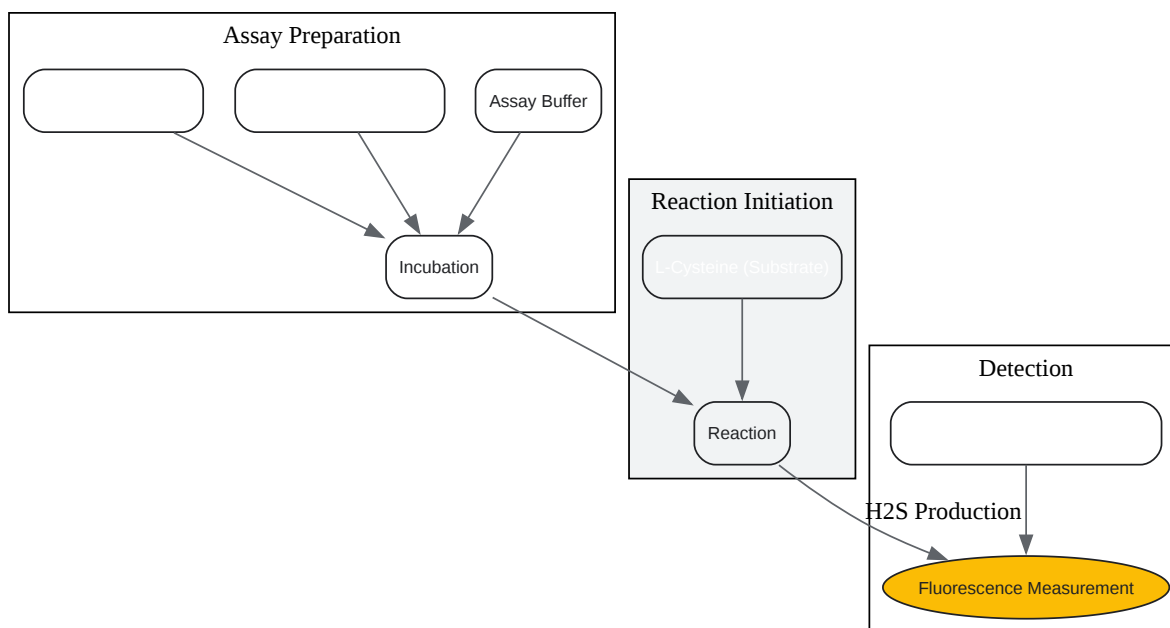
**Figure 2:** Proposed mechanism of Cdc42 inhibition by **MLS-573151**.

## Experimental Protocols

Due to the absence of a primary research publication detailing the experimental procedures for **MLS-573151**, this section provides a generalized workflow for assessing the inhibition of hCSE, which can be adapted for **MLS-573151**.

### General Workflow for hCSE Inhibition Assay

A common method to measure hCSE activity is to quantify the production of  $H_2S$ . The following is a conceptual workflow for a fluorescence-based assay.



[Click to download full resolution via product page](#)

**Figure 3:** Conceptual workflow for an hCSE inhibition assay.

## Conclusion and Future Directions

**MLS-573151** is a small molecule with potential as a chemical probe. However, the conflicting reports of its primary biological target—hCSE versus Cdc42—present a significant challenge to its use in research. It is imperative that the scientific community has access to the primary research data that characterizes this compound to resolve this discrepancy. Without a definitive primary publication, the data presented in this guide, which is compiled from secondary sources, should be used with caution.

Future work should focus on:

- Identifying and citing the original research article describing the discovery and characterization of **MLS-573151**.
- Conducting head-to-head in vitro assays to definitively determine the inhibitory activity of **MLS-573151** against both hCSE and Cdc42.
- Publishing these findings in a peer-reviewed journal to clarify the biological activity of this compound for the broader scientific community.

Until such data is available, researchers using **MLS-573151** should independently validate its activity and selectivity in their experimental systems.

- To cite this document: BenchChem. [MLS-573151 chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15614499#mls-573151-chemical-properties-and-structure\]](https://www.benchchem.com/product/b15614499#mls-573151-chemical-properties-and-structure)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

